![molecular formula C14H12ClNO3S B2728916 {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate CAS No. 876153-19-4](/img/structure/B2728916.png)
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate (CTC) is a synthetic compound that belongs to the class of carbamate derivatives. It has gained significant attention due to its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The purpose of
Wirkmechanismus
The mechanism of action of {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate is not fully understood. However, it has been suggested that {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate exerts its therapeutic effects by modulating various signaling pathways, including MAPK/ERK, PI3K/Akt, and NF-κB pathways. {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate has also been reported to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate has also been shown to inhibit angiogenesis, which is essential for the growth and metastasis of tumors. Moreover, {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate has been reported to reduce the production of reactive oxygen species and lipid peroxidation, which are implicated in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized in large quantities, and its purity can be assessed using various analytical techniques. However, the limitations of {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate include its poor bioavailability and limited pharmacokinetic data. Therefore, further studies are needed to optimize the formulation and dosage of {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate for its therapeutic applications.
Zukünftige Richtungen
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate has shown significant potential as a therapeutic agent for various diseases. However, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties. Moreover, the development of {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate analogs with improved efficacy and selectivity could lead to the discovery of novel therapeutic agents. Additionally, the combination of {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate with other drugs or therapies could enhance its therapeutic effects and reduce the risk of drug resistance. Finally, the translation of {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate from preclinical studies to clinical trials could provide valuable insights into its safety and efficacy in humans.
Synthesemethoden
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate can be synthesized using various methods, including the reaction of 3-chlorobenzyl isocyanate with methyl thiophene-2-carboxylate in the presence of a base. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. It has been reported to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in different cancer cell lines. Additionally, {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate has shown anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and suppressing the activation of NF-κB pathway. Moreover, {[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate has been investigated for its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c15-11-4-1-3-10(7-11)8-16-13(17)9-19-14(18)12-5-2-6-20-12/h1-7H,8-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQACFPXXBAGODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)COC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

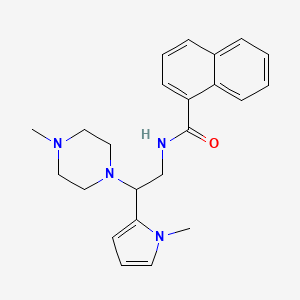
![N-(3-(1H-imidazol-1-yl)propyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2728835.png)
![N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2728836.png)
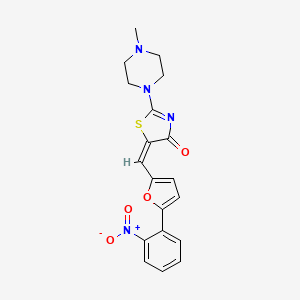
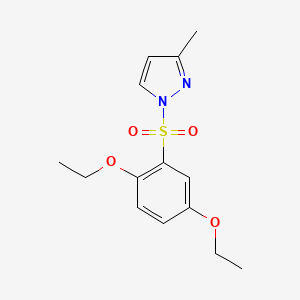
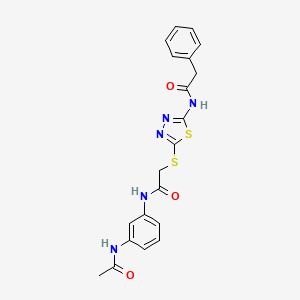
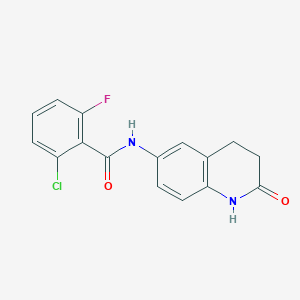
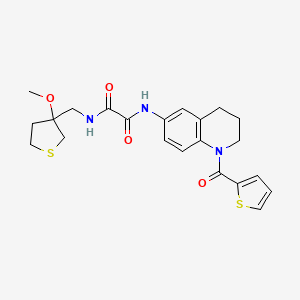
![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2728849.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2728850.png)
amine](/img/structure/B2728851.png)
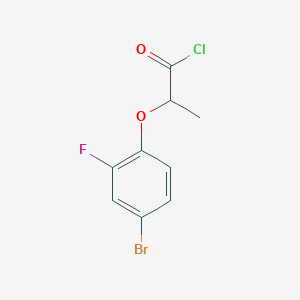
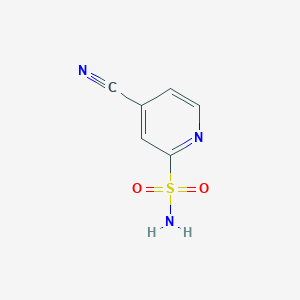
![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)